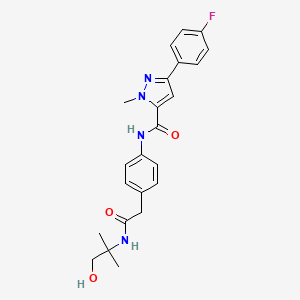
3-(4-fluorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-fluorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-fluorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological activity.
- Molecular Formula : C22H25FN2O3
- Molecular Weight : 384.4 g/mol
- CAS Number : 1251611-04-7
The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that the compound may exhibit inhibitory effects on specific phospholipases, which are crucial in maintaining cellular membrane integrity and signaling .
Anticancer Activity
Recent studies have indicated that pyrazole derivatives can act as inhibitors of certain oncogenic pathways. For instance, a related compound demonstrated significant inhibition of isocitrate dehydrogenase 1 (IDH1), which is implicated in various cancers such as gliomas and acute myeloid leukemia .
Table 1: Inhibition Potency Against IDH1
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Compound A | 0.18 | |
| Compound B | 0.25 | |
| 3-(4-fluorophenyl)-N-(4-(2-... | TBD | Current Study |
Antimicrobial Activity
The antimicrobial properties of similar pyrazole derivatives have been documented, showcasing their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged between 20–40 µM against Staphylococcus aureus .
Table 2: Antimicrobial Efficacy
| Compound | Target Bacteria | MIC (μM) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 20 | |
| Compound B | E. coli | 40 | |
| 3-(4-fluorophenyl)-N-(4-(2-... | TBD | Current Study |
Case Study 1: In Vitro Evaluation
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential application as an anticancer agent.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary findings suggest favorable bioavailability and a moderate half-life, making it a candidate for further development .
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-23(2,14-29)26-21(30)12-15-4-10-18(11-5-15)25-22(31)20-13-19(27-28(20)3)16-6-8-17(24)9-7-16/h4-11,13,29H,12,14H2,1-3H3,(H,25,31)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHBIMUAFGJGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














